4-Methoxyisoquinoline-1-carboxylic acid
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Overview
Description
4-Methoxyisoquinoline-1-carboxylic acid: is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid can be achieved through several methods:
Oxidation of Isoquinoline Derivatives: One common method involves the oxidation of 4-methoxyisoquinoline using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Carboxylation of Grignard Reagents: Another method involves the carboxylation of 4-methoxyisoquinoline Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxyisoquinoline-1-carboxylic acid can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Oxidized isoquinoline derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Isoquinoline derivatives with substituted functional groups.
Scientific Research Applications
4-Methoxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the methoxy group, leading to different chemical and biological properties.
4-Hydroxyisoquinoline-1-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, resulting in different reactivity and applications.
Uniqueness: 4-Methoxyisoquinoline-1-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1179149-12-2 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-12-10(11(13)14)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,14) |
InChI Key |
JRYOYMYRIYDYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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